1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene
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Overview
Description
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a fluoromethylbenzene precursor. The reaction conditions often involve the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include halogen bonding and other non-covalent interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene
- 1-Fluoro-2-(fluoromethyl)benzene
- 1-Fluoro-3-methylbenzene
Uniqueness
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of iodine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4F2I2 |
---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI Key |
ANESCXYTWPENKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)F)I)I |
Origin of Product |
United States |
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